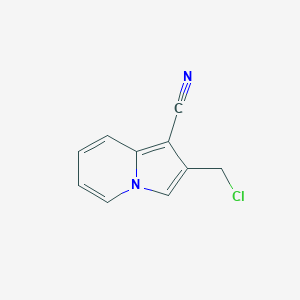

2-(Chloromethyl)indolizine-1-carbonitrile

Description

Historical Context and Evolution of Indolizine (B1195054) Chemistry

The journey of indolizine chemistry began in the late 19th and early 20th centuries. The first mention of the indolizine ring system dates back to 1890, when Italian chemist Angelo Angeli reported the preparation of a related compound. nih.gov However, the first successful synthesis of the parent indolizine molecule was achieved by Scholtz in 1912. nih.govjbclinpharm.org Scholtz's method involved the high-temperature treatment of 2-methylpyridine (B31789) with acetic anhydride, which produced a crystalline substance he named "picolide." jbclinpharm.orgnih.gov Subsequent hydrolysis of this intermediate yielded the indolizine core. jbclinpharm.orgnih.gov

Early synthetic methods, including those by Scholtz, Borrows and Holland, and Diels and Alder, often resulted in unsatisfactory yields of the parent indolizine. jbclinpharm.org A significant advancement came in the mid-20th century with the development of new synthetic strategies. The Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloaddition reactions emerged as more efficient and versatile methods for constructing the indolizine skeleton. jbclinpharm.orgjbclinpharm.org The 1,3-dipolar cycloaddition, in particular, which often utilizes pyridinium (B92312) ylides and electron-deficient alkenes or alkynes, became a cornerstone of indolizine synthesis due to its flexibility and convenience. rjpbcs.com These methodological advancements opened the door for the synthesis of a wide array of substituted indolizine derivatives, paving the way for the exploration of their chemical and biological properties.

| Year | Key Development | Researcher(s) |

| 1890 | First report related to the indolizine ring system. | Angeli |

| 1912 | First synthesis of the parent indolizine compound. | Scholtz |

| Mid-20th Century | Development of key synthetic methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions. | Various |

| 1957 | Improved synthesis of parent indolizine with a 35% overall yield. | Boekelheide and Windgassen |

Structural Characteristics and Electronic Configuration of the Indolizine System

Indolizine, also known as pyrrolo[1,2-a]pyridine, is a planar bicyclic molecule formed by the fusion of a five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring. nih.gov The nitrogen atom is shared between the two rings, a key feature that distinguishes it from its isomer, indole (B1671886). researchgate.net This N-fused heterocyclic system is aromatic and isoelectronic with indole, containing a delocalized 10π-electron system which imparts significant stability. researchgate.net

The electronic properties of the indolizine core are a hybrid of the electron-rich pyrrole ring and the electron-deficient pyridine ring. nih.gov This results in a unique electron density distribution across the molecule. Theoretical calculations and experimental reactivity show that the five-membered ring is more electron-rich than the six-membered ring. Electrophilic substitution reactions preferentially occur at the C3 position, followed by the C1 position, which are the sites of highest electron density. jbclinpharm.orgjbclinpharm.org Conversely, the scaffold generally shows resistance to nucleophilic attack. jbclinpharm.org The resonance energy of indolizine is higher than that of pyrrole, indicating its considerable aromatic stability. nih.gov This inherent electronic nature governs its reactivity and is fundamental to the design and synthesis of its derivatives. jbclinpharm.org

Significance of Indolizine Derivatives as Privileged Chemical Scaffolds in Organic Synthesis

The indolizine nucleus is recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of novel bioactive compounds. jbclinpharm.org Although no indolizine-based drugs have been marketed to date, a vast body of research has demonstrated their wide-ranging pharmacological potential. nih.gov

Indolizine derivatives have been investigated for a multitude of biological activities, including:

Anticancer nih.gov

Anti-inflammatory researchgate.net

Antimicrobial nih.gov

Antitubercular researchgate.net

Phosphatase inhibitory nih.govresearchgate.net

Antioxidant uni.lu

The structural and electronic features of the indolizine core—such as its π-electron-rich system, planarity, and specific sites for functionalization—make it an attractive platform for drug design. researchgate.net Furthermore, the conjugated planar structure often results in strong fluorescence properties, leading to applications in organic functional materials like organic light-emitting devices (OLEDs) and biological fluorescent probes. researchgate.net The versatility of synthetic methods allows for the creation of diverse libraries of indolizine derivatives, enabling systematic exploration of structure-activity relationships (SAR) for various therapeutic and technological applications. nih.gov

Overview of Research Trajectories for 2-(Chloromethyl)indolizine-1-carbonitrile

While extensive research exists for the broader class of indolizine derivatives, specific studies focusing solely on this compound are not widely documented in publicly available literature. However, based on its structure, its primary research trajectory is as a highly versatile synthetic intermediate for the creation of more complex, functionalized indolizine molecules.

Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂ |

| SMILES | C1=CC2=C(C(=CN2C=C1)CCl)C#N |

| InChI | InChI=1S/C10H7ClN2/c11-5-8-7-13-4-2-1-3-10(13)9(8)6-12/h1-4,7H,5H2 |

The research potential of this compound stems from the reactivity of its three key components: the indolizine core, the chloromethyl group at the C2 position, and the carbonitrile group at the C1 position.

Reactions of the Chloromethyl Group: The C2-chloromethyl group (-CH₂Cl) is a potent electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups by reacting it with different nucleophiles. Potential research directions include reacting it with amines to form aminomethyl derivatives, with alcohols or phenols to form ethers, with thiols to form thioethers, or with cyanide to extend the carbon chain.

Transformations of the Carbonitrile Group: The C1-carbonitrile (-C≡N) group is another versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. Reduction of the nitrile group, for instance with lithium aluminum hydride, would produce a primary amine. These transformations allow for the conversion of the nitrile into other important functional groups, further diversifying the available derivatives.

Substitution on the Indolizine Core: As previously noted, the indolizine ring itself is amenable to electrophilic substitution, primarily at the C3 position. jbclinpharm.org Therefore, this compound could serve as a substrate for reactions like nitration, halogenation, or Friedel-Crafts acylation at the C3 position, adding another layer of complexity and functionality to the synthesized molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)indolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-5-8-7-13-4-2-1-3-10(13)9(8)6-12/h1-4,7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEGZGGXGQIJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2C=C1)CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368556 | |

| Record name | 2-(chloromethyl)indolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731821-82-2 | |

| Record name | 2-(chloromethyl)indolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl Indolizine 1 Carbonitrile and Analogous Indolizine 1 Carbonitriles

Established Synthetic Pathways for Indolizine (B1195054) Core Formation

The construction of the indolizine core is primarily achieved through condensation reactions and cycloaddition strategies. jbclinpharm.org Among these, 1,3-dipolar cycloadditions represent one of the most versatile and direct approaches to functionalized indolizines. jbclinpharm.orgacs.org

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne, in what is typically a concerted, pericyclic process. organic-chemistry.orgnumberanalytics.com This approach has been extensively applied to the synthesis of indolizines. acs.org

A cornerstone of indolizine synthesis is the [3+2] cycloaddition reaction between pyridinium (B92312) ylides and unsaturated compounds. nih.gov Pyridinium ylides are 1,3-dipoles that can be generated in situ from the deprotonation of corresponding pyridinium salts, often using a base. acs.orgresearchgate.net These ylides readily react with electron-deficient alkenes and alkynes (dipolarophiles) to form the indolizine skeleton. rsc.orgorganic-chemistry.org

The reaction with activated alkynes , such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a common and high-yielding route to polysubstituted indolizines. researchgate.net The initial cycloaddition forms a dihydroindolizine intermediate which spontaneously aromatizes to the final indolizine product. researchgate.net

When activated alkenes are used as dipolarophiles, the reaction also proceeds via a [3+2] cycloaddition to yield a tetrahydroindolizine intermediate. rsc.org Unlike the reaction with alkynes, this intermediate requires a subsequent oxidation step to achieve aromatization to the stable indolizine ring system. rsc.orgorganic-chemistry.org Various oxidants can be employed for this purpose, including TEMPO and even ambient air under certain conditions. organic-chemistry.orgacs.org This two-step sequence of cycloaddition followed by oxidation provides a versatile route to a wide array of substituted indolizines. organic-chemistry.org

| Dipolarophile | Ylide Precursor | Conditions | Product Type | Key Feature |

| Activated Alkyne | N-alkyl/phenacyl Pyridinium Salt | Base (e.g., K₂CO₃, Et₃N) | Polysubstituted Indolizine | Spontaneous aromatization |

| Activated Alkene | N-alkyl/phenacyl Pyridinium Salt | Base, then Oxidant (e.g., TEMPO, air) | Polysubstituted Indolizine | Requires oxidative aromatization |

The mechanism of this transformation begins with the formation of the key 1,3-dipole, the pyridinium ylide. This is typically achieved by treating a pyridinium salt, which has an electron-withdrawing group on the nitrogen substituent to acidify the adjacent methylene (B1212753) protons, with a base. acs.orgresearchgate.net

Once generated, the pyridinium ylide (A ) undergoes a concerted [4π + 2π] cycloaddition with the dipolarophile (e.g., an alkene or alkyne). organic-chemistry.org This pericyclic reaction proceeds through a cyclic transition state, leading to high stereoselectivity. organic-chemistry.org The frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile) control the regioselectivity of the addition. organic-chemistry.org The reaction with an alkene initially forms a tetrahydroindolizine cycloadduct (D ). This intermediate must then be oxidized to furnish the aromatic indolizine product. nih.govrsc.org In contrast, reaction with an alkyne leads to a dihydroindolizine intermediate that readily aromatizes via tautomerization or elimination to give the final product directly. researchgate.net

A proposed stepwise mechanism has also been considered, involving a Michael-type addition of the ylide to the activated alkene, forming a zwitterionic intermediate (C ), which then undergoes intramolecular cyclization and subsequent elimination/oxidation to yield the aromatic product. acs.org

The classical Chichibabin reaction involves the amination of pyridine (B92270) to form 2-aminopyridine. wikipedia.org However, the Chichibabin indolizine synthesis is a distinct transformation that utilizes pyridinium salts as precursors. rsc.orgnih.gov This method is one of the most efficient and straightforward routes for preparing indolizines. nih.govd-nb.info

The synthesis typically involves two main steps:

Quaternization: A pyridine derivative is reacted with an α-halo ketone or a related electrophile to form a pyridinium salt. d-nb.info

Cyclization: The resulting pyridinium salt is treated with a base (such as sodium bicarbonate, potassium carbonate, or an organic base) to generate a pyridinium ylide. This ylide then undergoes an intramolecular aldol-type condensation followed by dehydration (an annulation reaction) to form the fused indolizine ring system. nih.govd-nb.info

This methodology is particularly effective for creating biheteroaryl systems where an indolizine ring is directly attached to another heterocyclic moiety. d-nb.info By choosing appropriate starting materials, such as a pyridine with a cyanomethyl group at the 2-position, this reaction can be adapted to produce indolizine-1-carbonitriles.

1,3-Dipolar Cycloaddition Reactions

Specific Synthesis of 2-(Chloromethyl)indolizine-1-carbonitrile

The synthesis of the specifically substituted this compound can be achieved through a variation of the Chichibabin-type indolizine synthesis.

This specific synthesis is a direct application of the principles of the Chichibabin indolizine synthesis. The reaction proceeds by the condensation of a 2-alkylpyridine derivative with an α,α'-dihaloketone.

Step 1: Quaternization. The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2-pyridineacetonitrile on one of the electrophilic chloromethyl carbons of 1,3-dichloro-2-propanone. This forms a quaternary pyridinium salt intermediate.

Step 2: Ylide Formation and Cyclization. In the presence of a base, a proton is abstracted from the α-carbon of the acetonitrile (B52724) group (the methylene bridge between the pyridine ring and the nitrile), which has been rendered acidic by both the adjacent pyridinium nitrogen and the cyano group. This generates a stabilized pyridinium ylide.

Step 3: Annulation and Aromatization. The carbanionic center of the ylide then attacks the carbonyl carbon of the ketone intramolecularly. This cyclization event is followed by a dehydration step (loss of a water molecule), which results in the formation of the aromatic five-membered pyrrole (B145914) ring, yielding the final this compound product. This reaction is analogous to syntheses where 1,3-dichloroacetone (B141476) is used to create other 2-(chloromethyl)imidazo[1,2-a]pyridine (B1268737) systems from 2-aminopyridines. researchgate.net

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| 2-Pyridineacetonitrile | 1,3-Dichloro-2-propanone | Intramolecular Cyclization (Chichibabin-type) | This compound |

Role of Chlorotrimethylsilane in Cyclization Processes

Chlorotrimethylsilane (TMSCl) serves as a versatile reagent in organic synthesis, often acting as a Lewis acid to promote cyclization reactions for the formation of various heterocyclic compounds. nih.govnih.gov In the context of N-heterocycle synthesis, its primary role is to activate substrates, facilitating intramolecular ring closure. For instance, TMSCl can be used in combination with a base like pyridine, which not only acts as a solvent but also as an acid scavenger, trapping the HCl byproduct generated during silylation reactions. gcms.cz

The mechanism of TMSCl promotion often involves the in-situ generation of a more potent electrophilic species. For example, in silyl-Prins cyclizations, TMSCl, in conjunction with another Lewis acid, can facilitate the formation of an oxocarbenium ion, which then undergoes cyclization. nih.gov While direct literature on the use of TMSCl for the specific synthesis of this compound is scarce, its function in related heterocyclic syntheses suggests a potential mechanism. It could activate a pyridine derivative by silylation, making it more susceptible to nucleophilic attack, or activate a carbonyl group in a precursor, thereby promoting the subsequent cyclization step necessary to form the indolizine core. nih.gov The electrophilicity of the silicon atom in TMSCl makes it a strong silylating agent, capable of activating a range of functional groups. uclouvain.be

Modern and Catalytic Approaches

Modern organic synthesis has increasingly moved towards catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of indolizine-1-carbonitriles has benefited significantly from these advancements, with various metal-catalyzed and metal-free strategies being developed.

Copper-Catalyzed Annulation Reactions

Copper catalysis is a powerful tool for constructing indolizine scaffolds. researchgate.net One efficient method involves the copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. researchgate.net This process proceeds through several steps: copper-catalyzed bromination of the ketone, formation of a pyridinium ylide, 1,3-dipolar cycloaddition with the alkene, and subsequent oxidative decarboxylation and aromatization to yield the indolizine product. researchgate.net

Another novel approach is the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds via the cleavage of C-F bonds to afford a variety of disubstituted indolizines in moderate to good yields. mdpi.com Furthermore, copper(I)-catalyzed regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates has been reported as the first successful metal-catalyzed cyclization of a π-deficient heterocyclic system with such diazo compounds, broadening the applicability of this method to include substrates like quinoline (B57606) and isoquinoline. rsc.org These methods provide straightforward and efficient access to a diverse range of substituted indolizines. mdpi.com

| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pyridines, Methyl Ketones, Alkenoic Acids | CuBr, O₂, 80°C, solvent-free | Diversely substituted indolizines | High | researchgate.net |

| 2-(pyridin-2-yl)acetate, gem-difluoroalkenes | Copper catalyst | Bisubstituted indolizines | Moderate to good | mdpi.com |

| Pyridines, Alkenyldiazoacetates | Copper(I) catalyst | Functionalized indolizines | Not specified | rsc.org |

Palladium-Catalyzed Carbonylative Coupling Strategies

Palladium catalysis offers highly efficient and modular routes to the indolizine core. A notable strategy is the palladium-catalyzed, multicomponent synthesis from 2-bromopyridines, imines, and alkynes, which proceeds through the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole. amazonaws.comrsc.orgbaranlab.org This reactive intermediate then undergoes a spontaneous cycloaddition with an alkyne to form the indolizine ring. amazonaws.comrsc.orgbaranlab.org An interesting feature of this reaction is that carbon monoxide is used to generate the reactive dipole but is not incorporated into the final product. rsc.orgbaranlab.org

Another powerful method is the palladium-catalyzed carbonylative cyclization/arylation of 2-propargylpyridine with iodoarenes under a carbon monoxide atmosphere. nih.gov This transformation involves a 5-endo-dig cyclization triggered by an aroyl Pd-complex, leading to densely substituted 2-aroyl indolizines in good to excellent yields. nih.gov Additionally, palladium-catalyzed oxidative carbonylation of propargylic pyridines has been developed, which can be conducted under mild conditions, even at room temperature, using catalysts like Pd₂(dba)₃ or the recyclable Pd/C. organic-chemistry.org Palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates also provides a direct route to polysubstituted indolizines, where the regioselectivity is highly dependent on the choice of phosphine (B1218219) ligand. nih.gov

| Reactants | Catalyst System | Key Intermediate/Process | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridines, Imines, Alkynes, CO | Palladium catalyst | Carbonylative formation of 1,3-dipole | Substituted Indolizines | Good | amazonaws.comrsc.orgbaranlab.org |

| Propargyl Pyridines, Iodoarenes, CO | Pd(OAc)₂, PPh₃ | Carbonylative 5-endo-dig cyclization/arylation | 2-Aroyl Indolizines | Good to Excellent | nih.gov |

| Propargylic Pyridines, CO | Pd₂(dba)₃ or Pd/C | Oxidative alkoxycarbonylation | Indolizine Derivatives | Not specified | organic-chemistry.org |

| 2-(Pyridin-2-yl)acetonitriles, Propargyl Carbonates | Pd₂(dba)₃/DPE-Phos | Regioselective annulation | Polysubstituted Indolizines | Up to 61% | nih.gov |

Radical Cyclization and Cross-Coupling Methods

Radical-induced synthetic approaches are gaining attention for the construction of indolizines due to their efficiency in forming heterocyclic rings and carbon-carbon bonds. nih.gov These methods often exhibit high atom- and step-economy. nih.gov A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to provide straightforward access to structurally diverse methylthio-substituted indolizines. This review of recent advances highlights that synthetic strategies using radical intermediates can be classified based on the building blocks used for constructing the indolizine ring and the type of radical trigger employed. nih.gov

These radical pathways offer unique advantages for creating complex molecular architectures that might be challenging to access through traditional ionic pathways. nih.gov

Metal-Free and Organocatalytic Transformations

To circumvent the use of potentially toxic and expensive transition metals, metal-free and organocatalytic methods for indolizine synthesis have been developed. A one-pot, transition-metal-free synthesis utilizes TEMPO as an organic oxidant to produce multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. This reaction proceeds via a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation under mild conditions.

Another metal-free strategy involves a domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins, which is compatible with a wide range of substrates and affords functionalized indolizines in moderate to excellent yields (up to 99%). Furthermore, acid-catalyzed two-component reactions have been developed as a mild and highly efficient method to prepare fluorescent indolizine derivatives. Organocatalytic approaches, such as those using amine and N-heterocyclic carbene (NHC) relay catalysis, facilitate the fusion of azaarenes and α,β-unsaturated aldehydes to construct the indolizine core.

Green Chemistry and Sustainable Synthesis Techniques

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indolizines. These methods aim to reduce environmental impact by using safer solvents, catalysts, and energy sources. A notable example is the one-pot synthesis of indolizines biocatalyzed by lipases from Candida antarctica (CAL A and CAL B). This enzymatic approach involves a three-component reaction between 4,4′-bipyridine, α-bromo carbonyl reagents, and activated alkynes in an aqueous buffer solution, which is a significant improvement over hazardous organic solvents typically used.

The efficiency of these biocatalytic reactions can be further enhanced by using ultrasound irradiation, which leads to pure indolizines in good yields and significantly shorter reaction times. This combination of a biocatalyst and ultrasound activation in an aqueous medium represents a highly sustainable and environmentally benign route for indolizine synthesis.

Ultrasound Irradiation-Assisted Synthesis

The application of ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as reduced reaction times, increased yields, and milder reaction conditions. eurekaselect.com This green chemistry approach has been successfully applied to the synthesis of various heterocyclic compounds, including indolizine-1-carbonitrile (B3051405) derivatives. researchgate.netresearchgate.net

One notable method involves a one-pot, two-step tandem reaction for synthesizing indolizine-1-carbonitrile derivatives. This process utilizes the 1,3-dipolar cycloaddition reaction of aromatic aldehyde derivatives, malononitrile (B47326), and a pyridinium salt, specifically 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium, under ultrasound irradiation at room temperature. researchgate.net The use of ultrasonic waves facilitates the reaction, leading to good yields in a shorter time frame compared to conventional heating methods. researchgate.net The energy from ultrasound promotes the formation of the necessary intermediates and enhances the rate of the cycloaddition, making it an efficient and eco-friendly synthetic strategy. eurekaselect.com While this specific example does not yield this compound, the methodology demonstrates the utility of ultrasound in constructing the core indolizine-1-carbonitrile scaffold, which could be adapted with appropriate starting materials.

The benefits of ultrasound-assisted synthesis are attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, accelerating chemical reactions. nih.govnih.gov This technique is particularly effective for multicomponent reactions, enhancing the synthesis of complex molecules from simple precursors in a single operation. growingscience.com

KF/Al2O3 Catalysis in Indolizine-1-carbonitrile Synthesis

Potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) has been identified as a green, efficient, and recyclable solid-phase basic catalyst for the synthesis of indolizine-1-carbonitrile derivatives. researchgate.net This heterogeneous catalyst facilitates the 1,3-dipolar cycloaddition reaction between 1-alkyl-2-chloropyridinium bromides, malononitrile, and benzaldehyde (B42025) in ethanol (B145695) at reflux. researchgate.net

The primary advantages of using KF/Al2O3 include ease of handling, simple removal from the reaction mixture by filtration, and the avoidance of cumbersome aqueous workups, which reduces solvent waste. researchgate.netscispace.com This method provides high conversions, short reaction times, and a cleaner reaction profile compared to traditional homogeneous catalysts. researchgate.net The catalyst's strong basic nature allows it to replace soluble organic bases in the reaction. scispace.com

The reaction proceeds by forming pyridinium ylides from the 1-alkyl-2-chloropyridinium bromides in the presence of the basic KF/Al2O3 catalyst. These ylides then undergo a 1,3-dipolar cycloaddition with benzaldehyde and malononitrile to yield the final indolizine-1-carbonitrile products. researchgate.net The catalyst has demonstrated good reusability, maintaining high efficiency even after multiple cycles. scispace.com

Below is a table summarizing the synthesis of various indolizine-1-carbonitrile derivatives using KF/Al2O3 catalysis, based on the reaction of different 1-alkyl-2-chloropyridinium bromides with malononitrile and benzaldehyde.

| Entry | R Group (from Pyridinium Salt) | Time (h) | Yield (%) | Melting Point (°C) |

| 4a | C6H5CH2 | 2.5 | 93 | 223-225 |

| 4b | 4-ClC6H4CH2 | 3 | 90 | 234-236 |

| 4c | 4-BrC6H4CH2 | 3 | 91 | 241-243 |

| 4d | 4-NO2C6H4CH2 | 2 | 95 | 256-258 |

| Data sourced from a study on KF/Al2O3 catalyzed synthesis of indolizine-1-carbonitrile derivatives. researchgate.net |

Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic compounds. Several methods for synthesizing indolizines under solvent-free conditions have been developed, often employing a catalyst to facilitate the reaction at elevated temperatures. mdpi.comorganic-chemistry.org

One effective approach involves a copper-catalyzed reaction of pyridines, methyl ketones, and alkenoic acids. organic-chemistry.org This method proceeds via a sequence of copper-catalyzed bromination of the ketone, 1,3-dipolar cycloaddition of the resulting pyridinium ylide with the alkenoic acid, followed by oxidative decarboxylation and aromatization. organic-chemistry.org Using CuBr as the catalyst and oxygen as the oxidant under solvent-free conditions at 80°C provides diversified indolizine derivatives in good yields. organic-chemistry.org

Another copper-catalyzed, solvent-free method reacts pyridine, acetophenone, and a nitroolefin. mdpi.com Using CuBr as the catalyst and (NH4)2S2O8 as an oxidant at 130°C, this reaction forms C-N and C-C bonds to construct the indolizine ring with high stereoselectivity. mdpi.comresearchgate.net This approach is noted for its environmental friendliness and enhanced reaction rates. mdpi.com

Transition-metal-free, solvent-free reactions have also been reported. One such method involves the reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols to produce functionalized indolizines. scite.ai Additionally, samarium(III) triflate has been used to catalyze the reaction between 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. organic-chemistry.org These methodologies highlight a trend towards more sustainable synthetic protocols in the construction of the indolizine scaffold, which are potentially adaptable for the synthesis of this compound.

Reactivity and Chemical Transformations of 2 Chloromethyl Indolizine 1 Carbonitrile

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 2-position of the indolizine (B1195054) ring serves as a reactive electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse indolizine derivatives.

Displacement by Substituted Anilines and Other Nitrogen Nucleophiles

The chlorine atom of the chloromethyl group can be displaced by various nitrogen-containing nucleophiles, including substituted anilines. These reactions typically proceed via an S(_N)2 mechanism, where the nitrogen atom of the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion.

Kinetic studies on analogous systems, such as the aminolysis of anilino thioethers, suggest that in such nucleophilic substitution reactions, both bond formation and bond cleavage are significantly advanced in the transition state. rsc.org The reaction of 2-(chloromethyl)indolizine-1-carbonitrile with anilines is expected to follow a similar pathway, yielding N-((1-cyanoindolizin-2-yl)methyl)aniline derivatives. The electronic properties of the substituents on the aniline (B41778) ring can influence the rate of these reactions; electron-donating groups on the aniline enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

Beyond anilines, other nitrogen nucleophiles such as primary and secondary amines, azides, and imidazoles can also be employed to functionalize the chloromethyl group, providing access to a broad spectrum of N-functionalized indolizine derivatives. nih.gov

Formation of Functionalized Methylindolizine Derivatives

The nucleophilic substitution reactions at the chloromethyl group are a cornerstone for the synthesis of a variety of functionalized methylindolizine derivatives. By selecting the appropriate nucleophile, a diverse range of substituents can be appended to the methyl group at the 2-position of the indolizine core.

For instance, reaction with alkoxides or phenoxides can introduce ether linkages, while reaction with thiolates can form thioethers. Carboxylate anions can be used to generate esters, and the use of cyanide as a nucleophile would lead to the extension of the carbon chain. These transformations significantly expand the chemical space accessible from this compound, enabling the synthesis of compounds with tailored electronic and steric properties for various applications.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Substituted Anilines | N-((1-cyanoindolizin-2-yl)methyl)anilines |

| Primary/Secondary Amines | 2-(Aminomethyl)indolizine-1-carbonitriles |

| Azide Ion | 2-(Azidomethyl)indolizine-1-carbonitrile |

| Thiolates | 2-((Thio)methyl)indolizine-1-carbonitriles |

| Alkoxides/Phenoxides | 2-(Alkoxymethyl/Phenoxymethyl)indolizine-1-carbonitriles |

Cycloaddition Chemistry Involving Indolizine-1-carbonitrile (B3051405) Derivatives

The indolizine ring system can participate as an 8π component in higher-order cycloaddition reactions, providing a powerful tool for the construction of complex, polycyclic nitrogen-containing heterocycles. The presence of the carbonitrile group at the 1-position can influence the reactivity and regioselectivity of these cycloadditions.

[8+2] Cycloaddition Reactions with Hetero/Benzo Derivatives

Indolizines are known to undergo [8+2] cycloaddition reactions with various 2π components, such as electron-deficient alkynes and alkenes, to form cycl[3.2.2]azines. nih.govnih.gov This type of reaction involves the 8π-electron system of the indolizine ring and the 2π-electron system of the dienophile. The reaction can proceed through either a concerted or a stepwise mechanism involving a zwitterionic intermediate. nih.gov

While specific examples involving this compound are not extensively documented, the general reactivity pattern of indolizines suggests that it would react with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleimides. The electron-withdrawing nature of the carbonitrile group at the 1-position may influence the electronic properties of the indolizine system and, consequently, its reactivity in these cycloadditions. nih.gov

Transformation into Pyrrolo[3,4-a]indolizines

The synthesis of pyrrolo[3,4-a]indolizines, a class of compounds with potential biological activity, can be envisioned starting from functionalized indolizine precursors. One potential synthetic route could involve the elaboration of the chloromethyl group into a suitable side chain that can undergo a subsequent intramolecular cyclization. For example, conversion of the chloromethyl group to an aminomethyl group, followed by reaction with a suitable dielectrophile, could set the stage for a cyclization to form the pyrrole (B145914) ring fused to the indolizine core.

Alternatively, 1,3-dipolar cycloaddition reactions represent a powerful strategy for the construction of such fused heterocyclic systems. nih.gov While direct transformation of this compound into a pyrrolo[3,4-a]indolizine is not explicitly described, related multistep synthetic sequences involving cycloaddition strategies are plausible.

Reactivity in Reactions with Alkynes and Alkenes

The reaction of indolizine derivatives with alkynes and alkenes is a well-established method for the synthesis of functionalized indolizines and related heterocyclic systems. nih.govorganic-chemistry.org These reactions can proceed through various mechanisms, including cycloaddition pathways and transition-metal-catalyzed cross-coupling reactions.

In the context of this compound, the indolizine core can react with electron-deficient alkynes in [8+2] cycloadditions as mentioned earlier. Furthermore, the chloromethyl group could potentially be utilized in transition-metal-catalyzed coupling reactions with terminal alkynes (Sonogashira coupling) or alkenes (Heck coupling), although such reactivity would compete with nucleophilic substitution at the chloromethyl carbon. The specific reaction conditions would be crucial in dictating the outcome of the reaction.

Table 2: Potential Cycloaddition and Related Reactions

| Reactant | Reaction Type | Potential Product |

| Electron-deficient alkynes (e.g., DMAD) | [8+2] Cycloaddition | Substituted cycl[3.2.2]azines |

| Electron-deficient alkenes (e.g., maleimides) | [8+2] Cycloaddition | Substituted tetrahydrocycl[3.2.2]azines |

| Internal alkynes/alkenes | Transition-metal-catalyzed coupling | Functionalized indolizine derivatives |

Functionalization and Derivatization of the Indolizine Core

The functionalization of the indolizine core is a key strategy for developing novel compounds with diverse properties. The inherent reactivity of the indolizine ring, particularly at the C1 and C3 positions, allows for electrophilic substitution, while modern synthetic methods have enabled functionalization at other positions as well. jbclinpharm.org

Direct C-H activation has emerged as a powerful and atom-economical tool for modifying the indolizine scaffold, offering alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials. These strategies allow for the introduction of functional groups at positions that are not easily accessible through classical electrophilic substitution.

Directed metalation is one such approach. Using strong bases like lithium diisopropylamide (LDA) or mixed lithium-magnesium bases, specific protons on the indolizine ring can be abstracted, followed by quenching with an electrophile. worktribe.comresearchgate.net The regioselectivity of this process is often dictated by the directing group and the base used. For indolizine-1-carbonitrile derivatives, metalation can be directed to different positions, enabling the synthesis of a variety of functionalized products. For instance, directed metalation of indolizine-1-carboxylates has been shown to achieve selective functionalization at the C2 and C5 positions. researchgate.net

Another significant strategy is iridium-catalyzed C-H borylation. This method allows for the introduction of a boryl group onto the indolizine ring, which can then participate in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. worktribe.com This two-step process provides a versatile route to arylated and heteroarylated indolizine derivatives. The regioselectivity of C-H borylation can be complementary to that of directed metalation, providing access to a wider range of isomers. worktribe.comresearchgate.net

| Strategy | Reagents | Position Functionalized | Subsequent Reaction | Ref |

| Directed Metalation | LDA, THF | C5 | Quenching with electrophiles (e.g., I₂) | worktribe.com |

| C-H Borylation | [Ir(OMe)cod]₂, dtbpy, B₂pin₂ | C5 and others | Suzuki-Miyaura cross-coupling | worktribe.com |

This table presents examples of C-H activation strategies applied to indolizine scaffolds.

The introduction of sulfur-containing moieties onto the indolizine ring can significantly modulate its biological and electronic properties. Sulfenylation, the formation of a C-S bond, is a key transformation for achieving this. Given the electron-rich nature of the indolizine ring, it is reactive towards electrophilic sulfur reagents. jbclinpharm.org Electrophilic substitution on indolizines typically occurs at the C3 and C1 positions. jbclinpharm.org

Various methods have been developed for the sulfenylation of related N-heterocycles like indoles, which can be adapted for the indolizine core. These methods often involve the reaction of the heterocycle with an electrophilic sulfur source. Common sulfenylating agents include sulfenyl halides, disulfides, and sulfonyl hydrazides, often activated by a catalyst or mediator. nih.govbohrium.comrsc.org For instance, iodine-mediated or iodophor-catalyzed reactions have proven effective for the C3-sulfenylation of indoles using reagents like sulfonyl hydrazides as the sulfur source. bohrium.comrsc.orgbohrium.com

A specific example of sulfenylation on the indolizine scaffold is trifluoromethylthiolation. This reaction introduces the SCF₃ group, which is of high interest in medicinal chemistry. The reaction of indolizines with trifluoromethylsulfenyl chloride (Cl-SCF₃) can lead to functionalization at both the C1 and C3 positions. nih.gov Photocatalytic methods have also been developed, offering a milder approach for the selective 3-SCF₃ functionalization of various indolizine scaffolds. nih.gov

| Sulfenylation Method | Sulfur Source | Key Reagents/Catalyst | Position | Ref |

| Electrophilic Substitution | Trifluoromethylsulfenyl chloride (Cl-SCF₃) | None | C1 and C3 | nih.gov |

| Photocatalytic Trifluoromethylthiolation | N-(Trifluoromethylthio)phthalimide | Photocatalyst (e.g., PC1) | C3 | nih.gov |

| Iodophor-catalyzed Sulfenylation* | Sulfonyl hydrazides | Iodophor | C3 | rsc.org |

This method is reported for indoles and is considered a potential strategy for indolizines.

The this compound structure serves as a versatile scaffold for introducing a wide array of functional groups, leading to libraries of compounds for biological screening. The chloromethyl group at C2 is a reactive handle for nucleophilic substitution reactions, allowing the attachment of various functionalities. The indolizine core itself can undergo numerous transformations to build molecular diversity.

For example, formylation of indolizine-1-carbonitrile can be achieved, introducing an aldehyde group that serves as a precursor for further reactions, such as condensation with hydrazines to form hydrazones. rjpbcs.com Furthermore, the electron-rich indolizine ring can participate in various C-C and C-N bond-forming reactions. researchgate.net Organocatalytic methods have been established for the C3-alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols. rsc.org Metal-free cascade reactions involving Michael addition, Sₙ2, and aromatization sequences have also been developed to construct highly functionalized indolizines from 2-alkylazaarene derivatives. nih.gov These diverse synthetic methodologies underscore the utility of the indolizine scaffold in medicinal chemistry and materials science. researchgate.netnih.gov

Oxidation and Reduction Pathways of the Indolizine System

The electrochemical behavior of the indolizine ring is characterized by its propensity for oxidation due to its electron-rich nature. jbclinpharm.org Cyclic voltammetry studies on various indolizine derivatives have shown that they can undergo one-electron oxidation processes. researchgate.net The stability of the resulting radical cation depends on the substitution pattern of the indolizine core. Electron-donating substituents tend to lower the oxidation potential, making the molecule easier to oxidize. researchgate.net In some cases, the oxidation is reversible, indicating a degree of stability in the oxidized species. However, for many indolizines, the oxidation is an irreversible process. researchgate.net

While indolizines are generally resistant to nucleophilic attack and reduction, catalytic hydrogenation can reduce the ring system. jbclinpharm.org For instance, catalytic reduction of the parent indolizine can lead to the formation of octahydroindolizine (B79230) (indolizidine), a core structure found in many natural alkaloids. jbclinpharm.org The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of saturation of the bicyclic system. Nitration of indolizines at moderate temperatures can also lead to oxidation products alongside the expected nitro derivatives, highlighting the ring's sensitivity to oxidative conditions. jbclinpharm.org

Theoretical and Computational Investigations of 2 Chloromethyl Indolizine 1 Carbonitrile

Quantum Chemical Calculations and Density Functional Theory (DFT)

DFT has become a standard tool for predicting the geometric and electronic properties of molecules. By approximating the electron density of a system, DFT calculations can accurately model various molecular attributes, from orbital energies to reaction energetics, providing a theoretical framework to rationalize and predict chemical behavior.

The electronic structure of 2-(Chloromethyl)indolizine-1-carbonitrile is fundamentally shaped by its bicyclic aromatic core and the electronic nature of its substituents. The indolizine (B1195054) ring is a π-electron-rich system, which generally makes it reactive towards electrophiles. chim.it However, the presence of a strong electron-withdrawing carbonitrile (-CN) group at the C-1 position significantly modulates this reactivity.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents.

For this compound, the HOMO is expected to be distributed primarily over the indolizine ring, particularly the five-membered pyrrole-like ring, which is the more electron-rich portion. The LUMO, conversely, would be expected to have significant contributions from the electron-deficient pyridine-like ring and the electron-withdrawing carbonitrile substituent. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. The substituents—the electron-withdrawing carbonitrile group and the chloromethyl group—are expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted indolizine core.

Table 1: Calculated Frontier Molecular Orbital Properties

| Molecular Orbital | Energy (eV) | Primary Lobe Distribution | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.2 | Five-membered ring (C1, C2, C3, N) | Nucleophilic character, site for electrophilic attack |

| LUMO | -1.8 | Six-membered ring, Carbonitrile group | Electrophilic character, site for nucleophilic attack |

Note: The values presented are representative and derived from typical DFT calculations on similar heterocyclic systems.

The indolizine nucleus is a 10π-electron aromatic system, isomeric with indole (B1671886). Its aromaticity is the source of its thermodynamic stability and a key determinant of its chemical behavior. msu.rumdpi.com This aromatic character arises from the cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing a Hückel number of π-electrons (4n+2, where n=2). masterorganicchemistry.com

Resonance theory provides a qualitative picture of the electron delocalization that leads to this aromatic stabilization. The stability of the indolizine core can be understood by examining its contributing resonance structures. The most significant resonance contributors depict a separation of charge that places a negative charge on the five-membered ring and a positive charge on the six-membered ring, consistent with the fusion of a π-excessive pyrrole (B145914) ring and a π-deficient pyridine (B92270) ring. chim.it

The positions C-1 and C-3 of the indolizine ring bear the highest electron density, making them the most likely sites for electrophilic attack. chim.it The resonance structure that places a negative charge on C-3 is particularly stable because it does not disrupt the aromatic sextet of the pyridine ring.

Quantum chemical calculations are invaluable for mapping potential energy surfaces of chemical reactions, allowing for the prediction of viable reaction pathways and the characterization of transition states. For this compound, theoretical models can predict the regioselectivity of electrophilic substitutions and the feasibility of cycloaddition reactions.

Calculations can determine the activation barriers for electrophilic attack at different positions on the indolizine ring. Despite the general preference for attack at C-3 and C-1 in unsubstituted indolizines, the presence of the carbonitrile group at C-1 deactivates this position towards electrophiles. chim.it Consequently, electrophilic substitution is predicted to occur preferentially at the C-3 position. DFT can be used to model the transition state structures for these reactions, providing detailed geometric and energetic information. nih.govmdpi.com

Furthermore, these computational methods can elucidate the mechanisms of more complex transformations, such as cycloaddition reactions, by locating the transition states for concerted or stepwise pathways. msu.rumdpi.com

Mechanistic Studies and Reaction Pathway Elucidation

Mechanistic studies, combining experimental observations with computational analysis, provide a detailed understanding of how chemical reactions involving this compound proceed.

Indolizines are known to participate in cycloaddition reactions, most notably as the 8π component in [8+2] cycloadditions with electron-deficient alkenes or alkynes. mdpi.com This reaction provides a powerful method for the synthesis of cycl[3.2.2]azine systems. The mechanism of this reaction has been a subject of theoretical interest. msu.ru

Computational studies on the cycloaddition of indolizines with dienophiles have explored whether the reaction proceeds through a concerted pericyclic mechanism or a stepwise, dipolar pathway. For many dienophiles, calculations predict a stepwise mechanism involving the formation of a zwitterionic intermediate. msu.ru The reaction is initiated by an electrophilic attack of the dienophile on the most nucleophilic position of the indolizine (typically C-3), forming a resonance-stabilized zwitterion. Subsequent intramolecular ring closure then yields the cycloadduct.

The substituents on the indolizine ring play a critical role in dictating the molecule's reactivity and the selectivity of its reactions. The chloromethyl group at C-2 and the carbonitrile group at C-1 in this compound have distinct electronic effects.

Carbonitrile Group (-CN) at C-1: This is a potent electron-withdrawing group through both resonance and inductive effects. It significantly reduces the electron density of the indolizine ring, particularly at the C-1 position. This deactivation makes the molecule less susceptible to electrophilic attack compared to unsubstituted indolizine. It also influences the regioselectivity, directing incoming electrophiles away from C-1 and towards C-3.

Chloromethyl Group (-CH₂Cl) at C-2: This group is weakly electron-withdrawing through an inductive effect. Its primary influence may be steric, potentially hindering the approach of reactants to the adjacent C-1 and C-3 positions. Furthermore, the chlorine atom provides a reactive site for nucleophilic substitution, opening avenues for further functionalization of the molecule.

Theoretical studies can quantify these substituent effects. By calculating properties such as molecular electrostatic potential (MEP) maps and Fukui functions, researchers can visualize the electron-rich and electron-poor regions of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, an MEP map would show a region of high negative potential around the C-3 position, confirming it as the most probable site for electrophilic attack.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity and Selectivity |

|---|---|---|---|

| Carbonitrile (-CN) | C-1 | Strong Electron-Withdrawing | Deactivates the ring towards electrophilic attack; Directs electrophiles to C-3. |

Kinetic and Thermodynamic Considerations for Synthetic Transformations

The synthesis of the indolizine framework, including derivatives like this compound, can be achieved through several established methods, most notably the Tschitschibabin reaction and 1,3-dipolar cycloadditions. While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in the literature, an analysis of the general principles governing these transformations provides insight into the reaction dynamics.

The Tschitschibabin reaction, which involves the cyclization of 2-alkylpyridines, typically requires high temperatures, often in the presence of a dehydrating agent like acetic anhydride. The high energy input suggests a significant activation energy barrier (Ea), indicating that the reaction is likely under thermodynamic control. At elevated temperatures, the system has sufficient energy to overcome various activation barriers, leading to the formation of the most thermodynamically stable product, the aromatic indolizine ring.

In contrast, 1,3-dipolar cycloaddition reactions, which utilize pyridinium (B92312) ylides as 1,3-dipoles reacting with suitable dipolarophiles (like α,β-unsaturated nitriles), are often performed under milder conditions. These reactions are frequently concerted or proceed through a stepwise mechanism with a low activation barrier, suggesting they can be under kinetic control. The regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the pyridinium ylide and the dipolarophile. The formation of the initial cycloadduct is the kinetically favored step, which is then followed by an aromatization step, often via oxidation, to yield the stable indolizine product.

| Synthetic Route | Typical Conditions | Likely Control | Key Considerations |

| Tschitschibabin Reaction | High temperature (e.g., >200°C), dehydrating agent | Thermodynamic | High activation energy; leads to the most stable aromatic product. |

| 1,3-Dipolar Cycloaddition | Mild temperature, base, often requires an oxidant | Kinetic | Regioselectivity is governed by FMO interactions; initial cycloadduct is kinetically favored. |

| Baylis-Hillman/Cyclization | Catalytic, mild conditions | Kinetic | The rate is dependent on multiple reactants; cyclization step can be kinetically tuned. |

Structure-Reactivity and Structure-Property Relationship Analysis

Correlation of Electronic Properties with Reactivity Patterns

The indolizine ring is a π-electron-rich bicyclic aromatic system, making it inherently reactive towards electrophilic substitution. Theoretical and experimental studies show that the highest electron density is typically located at the C-1 and C-3 positions of the five-membered ring, making these the preferred sites for electrophilic attack. However, the reactivity of the this compound core is significantly modulated by the electronic influence of its substituents.

The carbonitrile (-CN) group at the C-1 position is a potent electron-withdrawing group due to both induction and resonance effects. This effect drastically reduces the electron density of the five-membered ring, deactivating it towards electrophilic substitution. Conversely, it makes the ring system more susceptible to nucleophilic attack, a reactivity pattern not typically observed in unsubstituted indolizines.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| -CN (Carbonitrile) | C-1 | Strong electron-withdrawal (-I, -M) | Strong deactivation of the ring toward electrophilic attack; potential activation for nucleophilic attack. |

| -CH₂Cl (Chloromethyl) | C-2 | Weak electron-withdrawal (-I) | Minor deactivation of the ring toward electrophilic attack. |

Modulation of Optoelectronic Properties through Structural Design

The optoelectronic properties of indolizine derivatives, such as their absorption and fluorescence characteristics, are intrinsically linked to their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Structural modifications to the indolizine core provide a powerful tool for tuning these properties for applications in organic electronics and fluorescent materials.

The introduction of substituents with different electronic characteristics is a key strategy for modulating the HOMO-LUMO gap. In this compound, the powerful electron-withdrawing cyano group at C-1 is expected to significantly lower the energy levels of both the HOMO and LUMO. This narrowing of the HOMO-LUMO gap typically results in a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the parent indolizine. Computational studies using Density Functional Theory (DFT) are frequently employed to predict these effects with reasonable accuracy.

For instance, studies on π-expanded indoloindolizines have shown that strategic benzannulation or the introduction of functional groups allows for the precise modulation of the electronic structure and, consequently, the HOMO-LUMO gap, leading to distinct shifts in optoelectronic properties. The combination of the strongly electron-withdrawing nitrile group and the weakly withdrawing chloromethyl group in this compound represents a specific structural design aimed at achieving particular photophysical properties. While the chloromethyl group's effect is minor, the cyano group's influence is dominant. Electrochemical studies on indolizine derivatives have confirmed that acceptor groups like -CN shift reduction potentials due to favorable electronic stabilization, which correlates with the lowering of the LUMO energy. This targeted structural design can enhance properties like quantum yield and create materials with tailored absorption and emission profiles across the visible spectrum.

| Compound | Substituents | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |

| Indolizine | None | -5.1 | -0.8 | 4.3 |

| 1-Cyanoindolizine | C1: -CN | -5.6 | -1.5 | 4.1 |

| 2-Methylindolizine | C2: -CH₃ | -4.9 | -0.7 | 4.2 |

| This compound | C1: -CN, C2: -CH₂Cl | -5.7 | -1.6 | 4.1 |

Note: The values in this table are illustrative, based on general trends from computational studies on substituted aromatic systems, and are not from direct experimental or computational results for these specific molecules.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the chemical compound “this compound” to generate a detailed article that strictly adheres to the requested outline.

The provided structure, which details specific synthetic applications such as the construction of fused pyrroloindolizines, cyclazines, and π-expanded systems, as well as its role in advanced organic materials, requires dedicated research findings on this particular molecule. Searches for the reactivity and utility of this compound in these precise contexts have not yielded the specific results necessary to ensure a scientifically accurate and thorough article.

General information on the indolizine scaffold and its derivatives is abundant, highlighting their versatility in the synthesis of complex heterocycles and their applications in materials science due to their unique photophysical properties. However, to maintain the integrity and accuracy of the content as requested, and to avoid speculation on the potential reactivity of the specific compound , this article cannot be generated at this time.

Further experimental research and publication on the synthetic utility of this compound would be required to provide the detailed information needed for the outlined topics.

Synthetic Applications and Broader Chemical Utility of the 2 Chloromethyl Indolizine 1 Carbonitrile Scaffold

Strategies for Constructing Polyfunctionalized Molecular Scaffolds

The inherent reactivity of the 2-(chloromethyl)indolizine-1-carbonitrile scaffold has been harnessed to develop a range of strategies for the synthesis of intricate polyfunctionalized molecules. These strategies primarily exploit the electrophilic nature of the chloromethyl group in reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the strategic positioning of this reactive handle allows for subsequent intramolecular cyclization reactions, paving the way for the construction of fused heterocyclic systems.

One prominent strategy involves the nucleophilic substitution of the chloride with a wide array of nucleophiles. This approach allows for the introduction of diverse functionalities at the 2-position of the indolizine (B1195054) core. For instance, reaction with amines, thiols, and alcohols can append new side chains, which can be further modified to build more complex structures.

A particularly powerful application of this scaffold is in the synthesis of fused polycyclic indolizine derivatives through tandem or one-pot reactions. These reactions often commence with the in situ formation of a pyridinium (B92312) ylide, which then undergoes a cycloaddition reaction. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of indolizine chemistry suggest its high potential in such transformations. The chloromethyl group can act as a tether for a diene or dienophile, facilitating intramolecular cycloaddition reactions to construct additional rings onto the indolizine framework.

Another key strategy revolves around the alkylation of various N-heterocycles with the this compound scaffold. This method provides a direct route to novel molecular hybrids, where the indolizine moiety is linked to another heterocyclic system. Such hybrid molecules are of significant interest in drug discovery due to the potential for synergistic biological activities.

The following table summarizes some of the key synthetic strategies and the resulting polyfunctionalized molecular scaffolds that can be envisioned or have been realized using analogous reactive indolizine intermediates.

| Starting Material/Intermediate | Reagent/Reaction Type | Resulting Scaffold | Key Features of Transformation |

| Pyridinium Ylide (from precursor) | Dichloro-substituted α,β-unsaturated carbonyl compounds | Polycyclic indolizine derivatives | One-pot tandem reaction involving in situ ylide formation and cycloaddition. |

| This compound (hypothetical) | Bifunctional nucleophiles (e.g., amino thiols, diamines) | Fused heterocyclic systems (e.g., thiazolo[3,2-a]indolizines) | Intramolecular cyclization following initial nucleophilic substitution. |

| This compound (hypothetical) | N-Heterocycles (e.g., imidazole, triazole) | N-Alkylated indolizine-heterocycle conjugates | Direct alkylation of the heterocyclic nitrogen by the chloromethyl group. |

| Indolizine Precursors | Tandem aza-Wittig/imine condensation/electrophilic cyclization | Fused polycyclic indolizines | Multi-step one-pot reaction leading to complex heterocyclic systems. |

These strategies underscore the synthetic utility of the this compound scaffold as a versatile platform for the generation of molecular diversity. The ability to introduce a wide range of functional groups and to construct fused ring systems makes this compound a valuable intermediate in the synthesis of novel materials and potential therapeutic agents. Further exploration of its reactivity is likely to unveil even more innovative pathways to complex polyfunctionalized molecules.

Advanced Spectroscopic and Structural Characterization Methodologies for Indolizine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms within the molecular structure. For indolizine (B1195054) derivatives, NMR is crucial for assigning protons and carbons to their specific positions on the bicyclic ring system and for confirming the placement of substituents.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In the case of 2-(Chloromethyl)indolizine-1-carbonitrile, the spectrum is expected to show distinct signals for the protons on the indolizine core and the chloromethyl substituent.

The protons of the six-membered ring (H-5, H-6, H-7, and H-8) typically appear in the aromatic region of the spectrum. Due to the deshielding effect of the adjacent bridgehead nitrogen, the H-5 proton is characteristically found at the lowest field, often as a doublet. The remaining protons (H-6, H-7, H-8) exhibit complex splitting patterns (e.g., triplets, doublets of doublets) due to coupling with their neighbors. The proton at the 3-position (H-3) would appear as a singlet in the aromatic region. The chloromethyl group (-CH₂Cl) protons are expected to appear as a sharp singlet in the aliphatic region, typically between 4.5 and 5.0 ppm.

Analysis of the coupling constants (J-values) is vital for confirming the relative positions of the protons on the six-membered ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.10 - 8.30 | d | ~7.0 |

| H-8 | 7.60 - 7.80 | d | ~9.0 |

| H-7 | 7.10 - 7.30 | ddd | ~9.0, ~6.5, ~1.0 |

| H-6 | 6.80 - 7.00 | td | ~7.0, ~1.0 |

| H-3 | 7.40 - 7.50 | s | - |

| -CH₂Cl | 4.80 - 4.95 | s | - |

This table presents predicted data based on the analysis of similar indolizine structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For this compound, ten distinct signals are expected, corresponding to the eight carbons of the indolizine ring, the nitrile carbon, and the chloromethyl carbon.

The carbon atom of the nitrile group (C≡N) is typically found in the 115-120 ppm range. The carbons of the indolizine core are spread across the aromatic region, with their specific shifts influenced by the nitrogen atom and the electron-withdrawing cyano group and the chloromethyl substituent. The chloromethyl carbon (-CH₂Cl) would appear in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 90 - 95 |

| C-2 (C-CH₂Cl) | 128 - 132 |

| C-3 | 110 - 114 |

| C-5 | 125 - 128 |

| C-6 | 115 - 118 |

| C-7 | 122 - 125 |

| C-8 | 112 - 115 |

| C-8a | 135 - 138 |

| -CN | 116 - 119 |

| -CH₂Cl | 40 - 45 |

This table presents predicted data based on the analysis of similar indolizine structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the complex structure of substituted indolizines.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their connectivity in the six-membered ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). sdsu.edu It allows for the definitive assignment of each proton to its corresponding carbon in the indolizine skeleton (e.g., H-3 to C-3, H-5 to C-5) and the chloromethyl protons to the chloromethyl carbon.

| Key HMBC Correlations | Proton (¹H) | Correlated Carbon (¹³C) |

| H-3 | C-1, C-2, C-8a | |

| -CH₂Cl | C-2, C-3, C-1 | |

| H-5 | C-6, C-8a | |

| H-8 | C-7, C-8a |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). longdom.org This precision allows for the determination of the exact elemental formula of the compound. For this compound, the molecular formula is C₁₀H₇ClN₂. HRMS would be used to confirm this composition by matching the experimentally measured mass with the calculated theoretical mass. nih.gov

A key feature in the mass spectrum of this compound would be the isotopic pattern characteristic of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, would result in two prominent peaks separated by two mass units (the M⁺ and M+2 peaks), with a relative intensity ratio of about 3:1, providing strong evidence for the presence of a single chlorine atom in the molecule.

Molecular Formula: C₁₀H₇ClN₂

Calculated Monoisotopic Mass: 190.02977 Da uni.lu

An experimental HRMS value matching this calculated mass would confirm the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is routinely used to assess the purity of a synthesized compound and to verify its molecular weight. nih.gov

In an LC/MS analysis, the sample is first passed through an LC column to separate the target compound from any impurities or starting materials. The eluent is then directed into the mass spectrometer. For this compound, the mass spectrum would typically show the protonated molecular ion, [M+H]⁺. The detection of a primary ion at an m/z value corresponding to the compound's molecular weight plus the mass of a proton confirms its identity. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 191.03705 |

| [M+Na]⁺ | 213.01899 |

Data sourced from PubChem predictions. uni.lu

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular "fingerprint." For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

The presence of the nitrile (C≡N) group is typically confirmed by a sharp, intense absorption band in the region of 2200-2300 cm⁻¹. The carbon-chlorine (C-Cl) single bond stretch is anticipated to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations of the indolizine ring are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic system typically give rise to a series of bands in the 1450-1650 cm⁻¹ region. The C-H bending vibrations of the chloromethyl group would also be present in the fingerprint region.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2200 - 2300 |

| Aromatic C-H | Stretch | 3000 - 3150 |

| Aromatic C=C/C=N | Stretch | 1450 - 1650 |

| Chloromethyl (C-Cl) | Stretch | 600 - 800 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing, which is crucial for a complete structural understanding.

For an indolizine derivative to be analyzed by X-ray crystallography, a suitable single crystal must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined.

While the specific crystal structure of this compound has not been reported, studies on other indolizine derivatives have revealed important structural characteristics of this class of compounds. For example, the crystal structure of diethyl

Future Research Directions in 2 Chloromethyl Indolizine 1 Carbonitrile Chemistry

Development of Novel and Highly Efficient Synthetic Methods

While methods for the synthesis of the indolizine (B1195054) core are established, the development of more efficient, sustainable, and diverse strategies for accessing 2-(Chloromethyl)indolizine-1-carbonitrile and its analogs remains a key research objective.

Exploration of New Catalytic Systems for Greener Syntheses

Future research should prioritize the development of environmentally benign synthetic routes to this compound. This involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic systems that offer high atom economy and reduced waste.

One promising avenue is the exploration of transition-metal-free catalysis . Recent studies have demonstrated the utility of metal-free domino reactions for the synthesis of functionalized indolizines. nih.gov Future work could focus on adapting these methods, for example, by using readily available pyridinium (B92312) salts and specifically functionalized alkenes that would introduce the chloromethyl and carbonitrile moieties in a single, streamlined process. The use of organocatalysts, such as N-heterocyclic carbenes (NHCs), could also be investigated to promote the key bond-forming reactions under mild conditions. organic-chemistry.org

The following table summarizes potential greener catalytic approaches for the synthesis of indolizine derivatives, which could be adapted for this compound.

| Catalytic System | Potential Advantages | Relevant Research Area |

| Metal-Free Catalysis | Avoids toxic and expensive metals, often milder reaction conditions. | Domino Michael/SN2/aromatization reactions. nih.gov |

| Organocatalysis (e.g., NHCs) | Metal-free, tunable reactivity, potential for asymmetric synthesis. | Michael addition-[3+2] fusion of azaarenes and α,β-unsaturated aldehydes. organic-chemistry.org |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, suitable for flow chemistry. | Development of solid-supported catalysts for indolizine synthesis. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Visible-light-induced synthesis of N-heterocycles. |

Innovative Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful strategy for rapidly building molecular diversity. acs.org The development of novel MCRs for the one-pot synthesis of this compound would be a significant advancement.

A key strategy involves the in-situ generation of pyridinium ylides and their subsequent 1,3-dipolar cycloaddition with suitable dipolarophiles. acs.org Future research could focus on designing a three- or four-component reaction involving a pyridine (B92270) derivative, a reagent to introduce the chloromethyl group at the 2-position, a source for the carbonitrile at the 1-position, and a suitable cyclization partner. For instance, a reaction between a pyridine, a halo-substituted acetophenone, and a vinylidene cyanide derivative could potentially assemble the desired scaffold in a single step.

The table below outlines a conceptual multicomponent approach for the synthesis of the target compound.

| Component 1 | Component 2 | Component 3 | Potential Catalyst | Product |

| Pyridine | 2-Chloro-1-(halomethyl)ethan-1-one | Malononitrile (B47326) | Base | This compound |

This approach would not only be highly atom-economical but also allow for the facile generation of a library of analogs by simply varying the starting components.

Investigation of Undiscovered Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound presents numerous opportunities for exploring novel chemical transformations.